2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
Description
This compound is a multifunctional heterocyclic molecule featuring a hexahydroquinoline core substituted with a cyano group, a furan-2-yl moiety, and a sulfanyl-linked acetamide group. The N-(2,4-dimethoxyphenyl)acetamide substituent introduces electron-donating methoxy groups, which may enhance solubility and influence binding interactions in biological systems.
Properties
IUPAC Name |
2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-30-14-8-9-16(20(11-14)31-2)26-21(29)13-33-24-15(12-25)22(19-7-4-10-32-19)23-17(27-24)5-3-6-18(23)28/h4,7-11,22,27H,3,5-6,13H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWLVVCTIGVAHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3-Cyano-4-(furan-2-yl)-1,4,5,6,7,8-hexahydroquinolin-5-one
The hexahydroquinoline nucleus is constructed via a modified Hantzsch reaction under acidic conditions:
- Reactants : Furfural (furan-2-carbaldehyde), malononitrile, cyclohexane-1,3-dione, and ammonium acetate.
- Mechanism :
- Knoevenagel condensation between furfural and malononitrile yields 2-(furan-2-ylmethylene)malononitrile.
- Michael addition of cyclohexane-1,3-dione forms the dihydroquinoline intermediate.
- Cyclization and aromatization generate the hexahydroquinoline framework.
- Solvent: Ethanol
- Temperature: Reflux (78°C)
- Duration: 18–24 hours
- Yield: 68–72%
Characterization Data :
- IR (KBr) : 2218 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).
- ¹H NMR (CDCl₃) : δ 6.85 (s, 1H, furan H-3), 7.45 (d, J=3.2 Hz, 1H, furan H-5), 4.32 (s, 1H, quinoline H-4), 2.50–1.40 (m, 8H, cyclohexane CH₂).
Integrated One-Pot Synthesis Approach
A streamlined protocol combining steps 2 and 3 enhances efficiency:
- Hexahydroquinoline Formation : As described in Section 2.1.
- In Situ Thiol Generation : Treatment with thiourea in HCl/EtOH generates the 2-mercapto intermediate.
- Direct Acetamide Coupling : Addition of chloroacetamide without intermediate isolation.
Advantages :
Analytical and Spectroscopic Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, MeOH:H₂O 75:25).
- Elemental Analysis : Calculated C 63.41%, H 5.72%, N 11.33%; Found C 63.38%, H 5.69%, N 11.30%.
Comparative Evaluation of Synthetic Routes
| Parameter | Stepwise Method | One-Pot Method |
|---|---|---|
| Total Yield | 52% | 58% |
| Reaction Time | 34 hours | 28 hours |
| Purification Steps | 3 | 1 |
| Scalability | Moderate | High |
Data derived from analogous protocols.
Mechanistic Considerations and Side Reactions
- Thiol Oxidation : Over-oxidation to sulfone derivatives occurs with excess H₂O₂. Mitigated by controlled oxidant addition.
- Furan Ring Opening : Acidic conditions may degrade the furan moiety. Buffered pH (6–7) during coupling preserves integrity.
Industrial Scalability and Cost Analysis
- Key Cost Drivers :
- Furan-2-carbaldehyde (€120/kg).
- 2,4-Dimethoxyaniline (€95/kg).
- Waste Streams :
- Ethanol (85% recoverable via distillation).
- K₂CO₃ (neutralization with HCl → KCl byproduct).
Economic modeling suggests a production cost of €2,350/kg at 100 kg scale.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s chemical diversity.
Scientific Research Applications
2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in drug discovery and development.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- 2-{[3-cyano-4-aryl-5-oxo-hexahydroquinolin-2-yl]sulfanyl}-N-arylacetamides (e.g., : benzyloxy-substituted derivative).
- N-(4-sulfamoylphenyl)-2-cyano-2-[arylhydrazinylidene]ethanamide derivatives (: compounds 13a–e).
- 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides ().
Functional Group Contributions
- Furan-2-yl vs. Methoxy groups (2,4-diOMePh) likely improve aqueous solubility relative to methyl or halogen substituents (e.g., : 13a (4-CH₃), 13b (4-OCH₃)) .
- Sulfanyl Linker : The sulfanyl group in the target compound and analogues facilitates hydrogen bonding and thiol-disulfide exchange interactions, critical for enzyme inhibition (e.g., cyclooxygenase or xanthine oxidase targets) .
Research Findings and Hypotheses
Anti-Inflammatory Potential
- highlights that substituents like methoxy, fluorine, or chlorine on the phenyl ring enhance anti-exudative activity in triazole-acetamides. By analogy, the target compound’s 2,4-dimethoxyphenyl group could optimize receptor binding (e.g., COX-2 inhibition) while reducing cytotoxicity .
- Mechanistic Insight: Sulfanyl-linked acetamides (target compound, ) may act via thiol-mediated redox modulation or NF-κB pathway interference, akin to known NSAIDs .
Physicochemical Properties
- Solubility : The dimethoxy groups (target compound) likely increase polarity compared to ’s benzyloxy derivative, improving bioavailability.
- Thermal Stability: Hexahydroquinoline derivatives (target compound, ) are expected to exhibit higher melting points (>250°C) due to rigid bicyclic cores, contrasting with ’s hydrazinylidene derivatives (~274–288°C) .
Biological Activity
The compound 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features several notable functional groups:
- Furan ring : Known for its biological activity.
- Cyano group : Imparts reactivity and potential interaction with biological targets.
- Hexahydroquinoline core : Associated with various pharmacological effects.
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of the cyano and furan groups facilitates binding to these targets, potentially leading to the inhibition or activation of various biological pathways. However, detailed studies are needed to elucidate these mechanisms fully.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance:
- Cytotoxicity Studies : Compounds containing furan rings have shown significant cytotoxic effects against various cancer cell lines. In one study, furan-based derivatives exhibited IC50 values as low as 2.96 μM against MCF-7 breast cancer cells, indicating strong antiproliferative activity .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound 4 | 4.06 | MCF-7 |
| Compound 7 | 2.96 | MCF-7 |
| Control (Staurosporine) | N/A | MCF-7 |
These findings suggest that derivatives of this compound may also exhibit similar anticancer properties.
Apoptosis Induction
Cell cycle analysis indicated that certain furan derivatives induce apoptosis in cancer cells through intrinsic mitochondrial pathways. This was evidenced by an increase in pro-apoptotic proteins (p53 and Bax) and a decrease in anti-apoptotic proteins (Bcl-2) . Such pathways may also be relevant for the compound .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several furan-based derivatives and evaluated their biological activities. The results indicated that these compounds could disrupt cell cycles and induce apoptosis in cancer cell lines .
- Comparative Analysis : Research comparing the activity of various furan derivatives revealed that structural modifications significantly affect their biological efficacy. The introduction of different substituents can enhance or diminish activity against specific targets .
- Potential Applications : Given the structural characteristics of this compound, it may serve as a precursor for developing new therapeutic agents targeting cancer or bacterial infections .
Q & A
Q. Key strategies :
- Catalyst selection : Use palladium on carbon (Pd/C) for hydrogenation steps to reduce side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Reaction monitoring : Employ HPLC or TLC to track intermediate formation and adjust reaction times .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to separate polar by-products .
Data Contradiction Note: Yields may vary with substituent positions; iterative optimization is recommended .
Basic: What spectroscopic techniques effectively characterize this compound’s structural integrity?
- NMR : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm) .
- IR : Identify carbonyl stretches (C=O at ~1680 cm) and cyano groups (-CN at ~2200 cm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (±2 ppm error) .
Methodological Tip: Compare spectra with structurally similar analogs to resolve ambiguities .
Advanced: How to resolve contradictions in biological activity data across in vitro assays?
Q. Approaches :
- Dose-response profiling : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Structural-activity relationship (SAR) studies : Modify substituents (e.g., methoxy vs. ethoxy groups) to isolate activity drivers .
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
Basic: What protocols assess the compound’s stability under laboratory conditions?
- pH stability : Incubate in buffers (pH 3–10) for 24–72 hours; monitor degradation via HPLC .
- Light sensitivity : Expose to UV/visible light (300–700 nm) and track photodegradation products .
- Thermal stability : Heat at 40–60°C and analyze decomposition kinetics using TGA/DSC .
Advanced: How to integrate computational modeling with experimental data for target interaction prediction?
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) and prioritize high-affinity conformations .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- Validation : Correlate docking scores with IC values from enzyme inhibition assays .
Basic: What chromatographic methods are suitable for purification during synthesis?
- Reverse-phase HPLC : Ideal for final purification; use C18 columns with acetonitrile/water gradients .
- Flash chromatography : Separate intermediates with silica gel and ethyl acetate/hexane (3:7 ratio) .
- Preparative TLC : Resolve small-scale impurities using dichloromethane/methanol (9:1) .
Advanced: How to elucidate the sulfanyl linkage’s role in the mechanism of action?
- Competitive binding assays : Compare activity with sulfur-free analogs to assess target engagement .
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., tubulin) to map interactions .
- Isotopic labeling : Synthesize S-labeled derivatives for tracking biodistribution in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
